[4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl](1-pyrrolidinyl)methanone
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Overview
Description
4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-ylmethanone: is a complex organic compound that features a thiazole ring, a pyrrole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-ylmethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the methoxyphenyl and pyrrole groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Medicine
In medicine, 4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-ylmethanone may be explored as a lead compound for drug development. Its structure can be modified to enhance its pharmacological properties and reduce potential side effects.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. Its applications may extend to fields like electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-ylmethanone include other thiazole and pyrrole derivatives, such as:
Thiazole-based compounds: Known for their diverse biological activities and applications in medicinal chemistry.
Pyrrole-based compounds: Widely studied for their roles in pharmaceuticals and materials science.
Uniqueness
The uniqueness of 4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-ylmethanone lies in its combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound 4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-ylmethanone is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a thiazole ring, a pyrrole moiety, and methoxyphenyl groups, suggest diverse interactions with biological targets, making it a candidate for various therapeutic applications.
Structural Characteristics
The compound's structure can be summarized as follows:
- Thiazole Ring : Known for its involvement in various pharmaceutical applications and bioactivities.
- Pyrrole Moiety : Associated with numerous pharmacological properties, including anti-inflammatory and antimicrobial effects.
- Methoxyphenyl Group : Enhances solubility and may influence the compound's reactivity.
These structural elements contribute to the compound's potential to interact with biological macromolecules, such as enzymes and receptors.
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structural features exhibit significant antimicrobial properties. The thiazole and pyrrole rings are often implicated in inhibiting bacterial growth. For instance, compounds derived from pyrrole have shown activity against Gram-positive bacteria like MRSA and Gram-negative bacteria such as Escherichia coli . The minimum inhibitory concentrations (MIC) for related compounds have been reported, demonstrating their potential effectiveness against various pathogens.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is supported by studies on similar derivatives that inhibit pro-inflammatory cytokines like IL-6 and TNF-α. Research has shown that these compounds can reduce inflammation in human peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharides . This suggests that the target compound may also possess anti-inflammatory properties.
Anticancer Properties
The thiazole ring is particularly noted for its ability to inhibit kinases involved in cancer progression. Compounds with similar structures have been reported to exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest . The presence of multiple aromatic systems in the target compound may enhance its interaction with cancer cell receptors.
The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods require careful optimization to ensure high yields and purity. Techniques such as molecular docking simulations can elucidate how the compound interacts with biological targets, providing insights into its mechanism of action .
Comparative Analysis
To better understand the biological activity of 4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-ylmethanone , it is useful to compare it with similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Methylthiazole | Thiazole ring | Antimicrobial |
4-Methoxyphenylthiazole | Methoxy group on thiazole | Anticancer |
Pyrrolidinyl-thiazoles | Pyrrolidine moiety | Antiviral |
2-Aminothiazoles | Amino group on thiazole | Anti-inflammatory |
This table illustrates how variations in functional groups can influence biological activity and pharmacological profiles.
Case Studies
Several studies have explored the biological effects of compounds similar to 4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-ylmethanone :
- Antimicrobial Efficacy : A study demonstrated that pyrrole derivatives inhibited yeast growth and ergosterol synthesis in Candida glabrata, indicating antifungal potential .
- Cytotoxicity Studies : Compounds were tested for cytotoxicity against PBMCs, showing no significant toxicity at lower concentrations but moderate effects at higher doses .
- Mechanistic Insights : Molecular docking studies revealed binding interactions between the compound and critical enzymes involved in disease pathways, suggesting a multifaceted mechanism of action .
Properties
Molecular Formula |
C19H19N3O2S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
[4-(4-methoxyphenyl)-2-pyrrol-1-yl-1,3-thiazol-5-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C19H19N3O2S/c1-24-15-8-6-14(7-9-15)16-17(18(23)21-10-2-3-11-21)25-19(20-16)22-12-4-5-13-22/h4-9,12-13H,2-3,10-11H2,1H3 |
InChI Key |
RITQVMHIYXIVBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)N3C=CC=C3)C(=O)N4CCCC4 |
Origin of Product |
United States |
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